molecular formula C6H7NO3 B1442262 4-Ethyl-1,3-oxazole-5-carboxylic acid CAS No. 947145-27-9

4-Ethyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B1442262
CAS No.: 947145-27-9
M. Wt: 141.12 g/mol
InChI Key: BWAIQFNTWYCLSR-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of oxazole rings generally proceeds via the cyclisation of a 2-amino alcohol with a suitable functional group . Various methods for direct arylation of oxazoles have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Molecular Structure Analysis

The molecular structure of oxazole compounds can vary depending on the location of the double bond and the substituents attached to the ring .


Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions, including direct arylation and alkenylation . The reaction conditions and the nature of the substituents can influence the regioselectivity of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole compounds can vary depending on their structure. For example, 5-Oxazolecarboxylic acid is a solid with a melting point of 226-230 °C .

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis of Oxazole Derivatives : The reaction of ethyl isocyanoacetic acid with sodium hydride, followed by treatment with various carboxylic acid chlorides, yields 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to a wide range of carboxylic acids, including 4-Ethyl-1,3-oxazole-5-carboxylic acid derivatives, which are significant in organic chemistry and medicinal research (Tormyshev et al., 2006).

Biological Activity Studies

  • Antimicrobial and Antilipase Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazole nucleus, synthesized from ethyl piperazine-1-carboxylate, displayed antimicrobial, antilipase, and antiurease activities, demonstrating the potential of this compound derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Chemical Synthesis Enhancements

  • Solvent-Free Synthesis : An efficient, solvent-free synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates, which can be derived from this compound, was developed. This method employs ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate (Yavari et al., 2008).

Catalytic Processes

  • Palladium-Catalyzed Alkenylation : The direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate (a derivative of this compound) were achieved using palladium acetate with caesium carbonate. This method expands the utility of oxazole derivatives in organic synthesis (Verrier et al., 2009).

Safety and Hazards

Oxazole compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Oxazole derivatives have been widely investigated for potential applications in medicinal chemistry . They have shown a wide range of biological activities, making them valuable for medical applications .

Mechanism of Action

Oxazoles

are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring. They are found in many biologically active molecules and have been the subject of extensive research due to their potential therapeutic applications .

Properties

IUPAC Name

4-ethyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAIQFNTWYCLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947145-27-9
Record name 4-ethyl-1,3-oxazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

4-Ethyl-oxazole-5-carboxylic acid ethyl ester (4.6 g) was stirred in a solution of 1N NaOH (25 ml) and ethanol (1 ml). The reaction mixture was then stirred at room temperature for 16 hours. Diethyl ether (25 ml) was added, and then the aqueous layer separated and acidified with 1N HCl (26 ml). A yellow solid formed that was collected by filtration, washed with water, then with n-pentane, providing the title compound (2.6 g) as a white solid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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